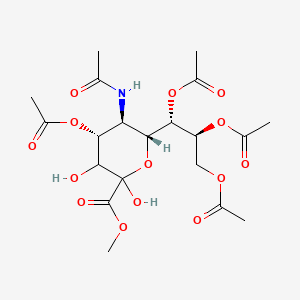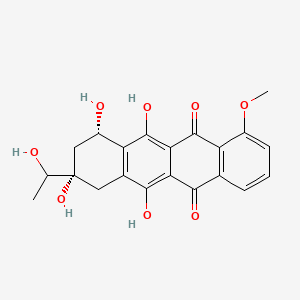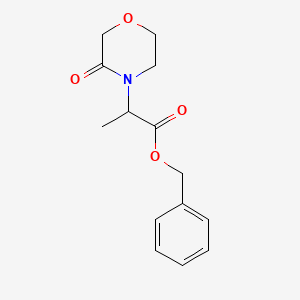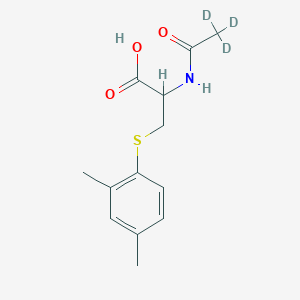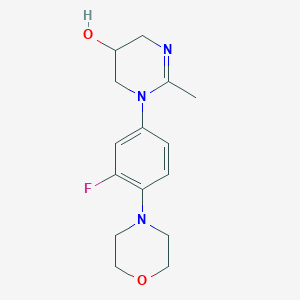
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluoro-substituted phenyl ring and a morpholine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-fluoro-4-morpholinoaniline with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents such as hexane and polar solvents, along with reagents like n-butyllithium and potassium phthalimide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes steps to avoid the formation of sensitive intermediates and to streamline the reaction stages. The use of advanced techniques and equipment in industrial settings helps achieve efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluoro and morpholine groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This mechanism is similar to that of other antibacterial agents like linezolid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
3-Fluoro-4-morpholinoaniline: A precursor compound used in the synthesis of various derivatives.
N-(1-(3-Fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides: Compounds with antibacterial properties.
Uniqueness
1-(3-Fluoro-4-morpholinophenyl)-2-methyl-1,4,5,6-tetrahydropyrimidin-5-ol stands out due to its unique combination of a fluoro-substituted phenyl ring and a morpholine moiety, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H20FN3O2 |
|---|---|
Molekulargewicht |
293.34 g/mol |
IUPAC-Name |
1-(3-fluoro-4-morpholin-4-ylphenyl)-2-methyl-5,6-dihydro-4H-pyrimidin-5-ol |
InChI |
InChI=1S/C15H20FN3O2/c1-11-17-9-13(20)10-19(11)12-2-3-15(14(16)8-12)18-4-6-21-7-5-18/h2-3,8,13,20H,4-7,9-10H2,1H3 |
InChI-Schlüssel |
JOXVAKKZRWTUQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCC(CN1C2=CC(=C(C=C2)N3CCOCC3)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-[(3,4-Dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13863160.png)
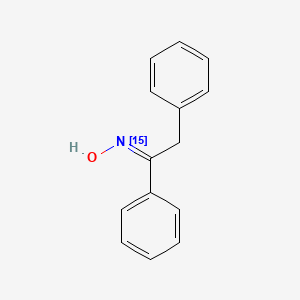
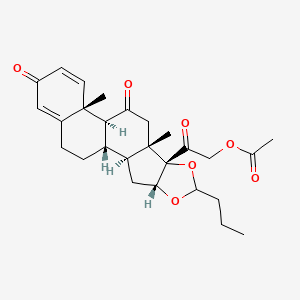
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)



![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
